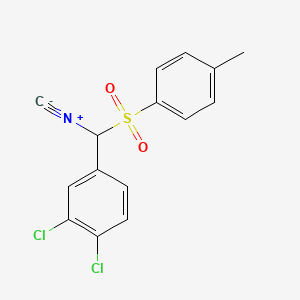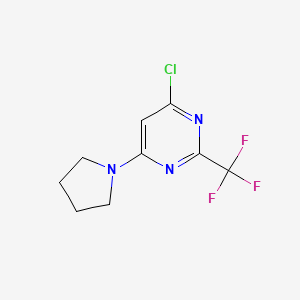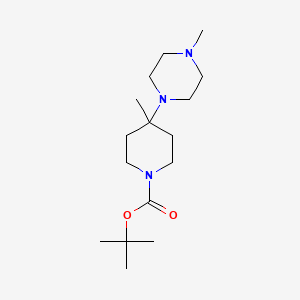![molecular formula C22H15N3 B1393199 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole CAS No. 1251503-35-1](/img/structure/B1393199.png)
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is a heterocyclic compound with the molecular formula C22H15N3 . It is part of the semiconductor product group .
Molecular Structure Analysis
The IUPAC name of this compound is 8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole . The SMILES representation is C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 .Physical And Chemical Properties Analysis
The molecular weight of “8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is 321.4 g/mol .Scientific Research Applications
Optoelectronic Properties
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole derivatives have been studied for their thermal, electrochemical, photophysical, and optoelectronic properties. For example, a study by Zhang et al. (2016) investigated δ-carboline derivatives, including a similar compound, demonstrating their use as bipolar hosts for blue phosphorescent organic light-emitting diodes (OLEDs). These materials exhibited good hole- and electron-transporting properties, making them suitable for high-efficiency OLEDs with reduced driving voltage (Zhang et al., 2016).
Antitumor Properties
Further research has been conducted on derivatives of 5H-pyrido[4,3-b]indoles, revealing their potential antitumor properties. Nguyen et al. (1992) synthesized new 1-amino-substituted derivatives and evaluated their antitumor properties, noting the influence of different substituents on biological activity (Nguyen et al., 1992).
Chemical Reactions and DNA Modification
The compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a close derivative, has been studied for its mutagenic properties and its reaction with DNA. Hashimoto et al. (1980) identified an active metabolite formed by rat liver microsomes that bound to DNA (Hashimoto et al., 1980).
properties
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)
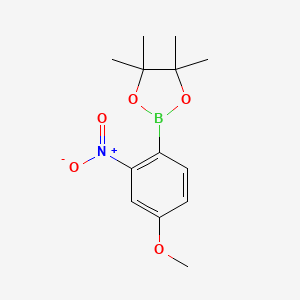
![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)
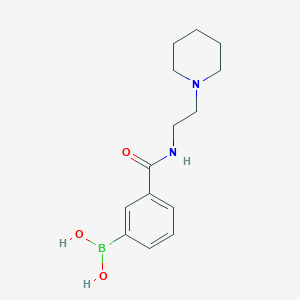
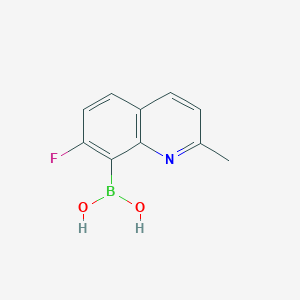
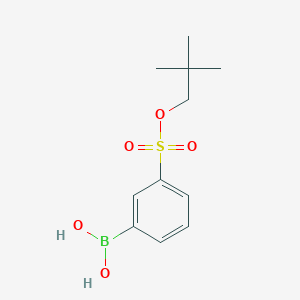
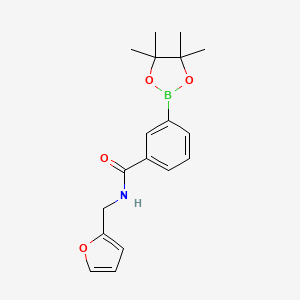
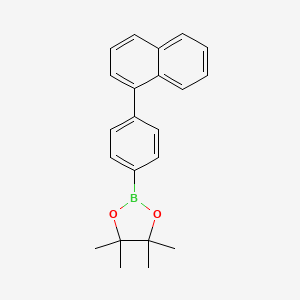
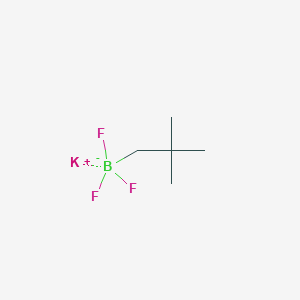
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
